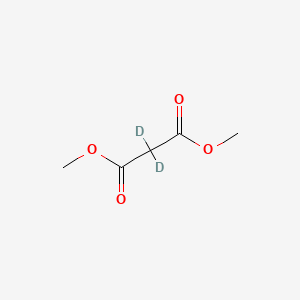
Dimethyl Malonate-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl Malonate-d2, also known as dimethyl propanedioate-d2, is a deuterated derivative of dimethyl malonate. It is a diester of malonic acid where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is commonly used in organic synthesis and serves as a precursor for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl Malonate-d2 can be synthesized through the esterification of deuterated malonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of dimethyl malonate involves the reaction of cyanoacetic acid with methanol under acidic conditions to form dimethyl malonate. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl Malonate-d2 undergoes various types of chemical reactions, including:
Hydrolysis: It can be hydrolyzed to form malonic acid and methanol under acidic or basic conditions.
Decarboxylation: Upon heating, dimethyl malonate can undergo decarboxylation to produce acetic acid and carbon dioxide.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then reacts with alkyl halides.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bonds.
Decarboxylation: Heating the compound in the presence of a strong acid or base facilitates the decarboxylation process.
Major Products Formed
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid and methanol.
Decarboxylation: Acetic acid and carbon dioxide.
Scientific Research Applications
Dimethyl Malonate-d2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl malonate-d2 involves its conversion to the enolate ion under basic conditions. The enolate ion is a nucleophile that can participate in various chemical reactions, such as alkylation and condensation. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the stabilization of reaction intermediates through resonance.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: Another ester of malonic acid, commonly used in similar synthetic applications.
Ethyl Acetoacetate: A related compound used in the synthesis of ketones and carboxylic acids.
Uniqueness
Dimethyl Malonate-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing researchers to trace the compound’s pathway in various chemical and biological processes.
Properties
Molecular Formula |
C5H8O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
dimethyl 2,2-dideuteriopropanedioate |
InChI |
InChI=1S/C5H8O4/c1-8-4(6)3-5(7)9-2/h3H2,1-2H3/i3D2 |
InChI Key |
BEPAFCGSDWSTEL-SMZGMGDZSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)OC)C(=O)OC |
Canonical SMILES |
COC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















